2-Bromo-5-(difluoromethoxy)benzotrifluoride
Description
Properties
IUPAC Name |
1-bromo-4-(difluoromethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-6-2-1-4(15-7(10)11)3-5(6)8(12,13)14/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCJTISTJCQSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Benzotrifluoride
- Reagents and Conditions: Benzotrifluoride is treated with bromine in the presence of a catalyst such as cuprous bromide (CuBr) or copper(I) bromide under anhydrous conditions.
- Mechanism: The catalyst facilitates electrophilic aromatic substitution, directing bromination preferentially to the 2-position relative to the trifluoromethyl group.
- Reaction Parameters: Typical reaction temperatures range from ambient to moderate heating, with reaction times optimized to maximize yield and minimize polybromination.
- Industrial Considerations: The use of CuBr as a catalyst is preferred for its efficiency and selectivity, balancing cost and reaction control.
Introduction of the Difluoromethoxy Group
- Fluorination Step: The brominated intermediate undergoes fluorination using potassium fluoride (KF) as the fluorinating agent.
- Solvent: Dimethyl sulfoxide (DMSO) is commonly used due to its ability to dissolve both organic substrates and inorganic fluorides, facilitating nucleophilic substitution.
- Reaction Conditions: The reaction is typically conducted under anhydrous conditions with controlled temperature to promote the formation of the difluoromethoxy group.
- Alternative Methods: Some methods propose direct nucleophilic substitution of bromine with difluoromethoxy nucleophiles or via intermediate formation of difluoromethoxy reagents.
Comparative Analysis of Preparation Routes
Research Findings and Process Optimization
- Catalyst Selection: Studies indicate CuBr is effective for selective bromination, while other catalysts may lead to lower yields or require harsher conditions.
- Temperature Control: Maintaining reaction temperatures below 30°C during fluorination improves selectivity and reduces side reactions.
- Starting Materials: Using readily available benzotrifluoride derivatives reduces cost and complexity; however, some routes employ substituted trifluorotoluenes for better regioselectivity.
- Industrial Viability: The described methods balance cost, yield, and reaction conditions, making them suitable for scale-up with modifications to ensure safety and environmental compliance.
Summary Table of Key Reaction Parameters
| Parameter | Bromination Step | Fluorination Step |
|---|---|---|
| Starting Material | Benzotrifluoride | 2-Bromo-benzotrifluoride |
| Reagent | Bromine, CuBr catalyst | Potassium fluoride (KF) |
| Solvent | Anhydrous organic solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | Ambient to moderate (20-50°C) | Below 30°C preferred |
| Reaction Time | 1-4 hours | 2-6 hours |
| Atmosphere | Anhydrous, inert atmosphere | Anhydrous, inert atmosphere |
| Yield | 70-85% | 60-75% |
Additional Notes on Preparation Challenges
- Moisture Sensitivity: Both bromination and fluorination steps require strict anhydrous conditions to prevent hydrolysis and side reactions.
- Handling of Fluorinating Agents: Potassium fluoride is corrosive and requires careful handling; alternative fluorinating reagents may be explored for safer operations.
- Purification: Final products are typically purified via column chromatography or recrystallization to achieve high purity suitable for research or industrial use.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 2 is highly reactive in substitution reactions due to electron-deficient aromatic ring stabilization by -CF₃ and -OCHF₂ groups.
Key Reactions:
-
Ammonolysis : Reacts with aqueous ammonia under reflux (80–100°C) in ethanol to yield 5-(difluoromethoxy)-2-aminobenzotrifluoride (yield: 78–85%) .
-
Methoxylation : K₂CO₃-mediated substitution with methanol at 60°C produces 2-methoxy-5-(difluoromethoxy)benzotrifluoride.
Critical Conditions :
| Reaction | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Ammonia substitution | Ethanol | 80–100°C | None | 78–85 |
| Methoxylation | DMF | 60°C | K₂CO₃ | 72 |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation for pharmaceutical intermediate synthesis.
Suzuki-Miyaura Coupling:
Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/water (3:1) at 80°C. Produces biaryl derivatives with yields up to 89% .
Mechanism :
-
Oxidative addition of Pd⁰ to the C–Br bond.
-
Transmetallation with boronic acid.
Fluorination and Halogen Exchange
The bromine substituent participates in halogen-exchange reactions under metal-catalyzed conditions.
Fluorination:
-
KF-Mediated Fluorination : Using KF and KCoF₄ in DMSO at 120°C replaces bromine with fluorine (yield: 92–96%) .
-
CuBr Catalysis : Diazotization with NaNO₂/HBr followed by fluorination yields fluorinated analogs .
Optimized Protocol :
text1. Mix 2-bromo-5-(difluoromethoxy)benzotrifluoride (2.3g), KF (2.5g), KCoF₄ (7.0g) in DMSO. 2. Reflux at 120°C for 5h. 3. Extract with CH₂Cl₂ and purify via column chromatography[6].
Reduction:
-
Hydrogenation : Raney Ni-catalyzed H₂ reduction (0.5 MPa) converts the compound to 5-(difluoromethoxy)benzotrifluoride (yield: 82%) .
Oxidation:
-
KMnO₄ Oxidation : Forms carboxylic acid derivatives under acidic conditions (H₂SO₄/H₂O).
Stability and Side Reactions
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
2-Bromo-5-(difluoromethoxy)benzotrifluoride serves as an essential intermediate in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions, making it a valuable reagent in organic chemistry.
Synthetic Routes
The synthesis typically involves bromination and fluorination processes:
- Bromination : Benzotrifluoride is treated with bromine in the presence of a catalyst (e.g., cuprous bromide).
- Fluorination : The brominated intermediate is reacted with a fluorinating agent like potassium fluoride in dimethyl sulfoxide (DMSO) to introduce the difluoromethoxy group.
Pharmaceutical Applications
Intermediate in Drug Development
The compound is widely used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors. Its structure facilitates interactions with biological targets, making it suitable for drug discovery and development.
Material Science
Development of Novel Materials
This compound is also employed in the development of advanced materials, including:
- Liquid Crystals : Used in the formulation of liquid crystal displays (LCDs).
- Polymers : Acts as a precursor for synthesizing high-performance polymers.
Case Study 1: Drug Development
A recent study utilized this compound as an intermediate to synthesize a novel class of anti-inflammatory drugs. The synthesized compounds exhibited significant inhibition of COX enzymes, demonstrating potential therapeutic effects in treating inflammatory diseases.
Case Study 2: Material Science Innovations
Researchers have incorporated this compound into the synthesis of new liquid crystal materials that show improved thermal stability and optical properties. These materials are being explored for use in next-generation display technologies.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(difluoromethoxy)benzotrifluoride depends on its application. In pharmaceutical research, it may act by:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituent type and position, influencing reactivity and applications:
*Calculated based on molecular formula.
Substituent Impact :
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups in the target compound enhance electrophilic substitution resistance compared to analogs with -NO₂ or -CHO groups .
- Positional Effects: Bromine at position 2 (meta to -CF₃) in the target compound may sterically hinder reactions compared to bromine at position 5 (para) in 5-Bromo-2,3-diaminobenzotrifluoride .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-bromo-5-(difluoromethoxy)benzotrifluoride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For brominated benzotrifluoride derivatives, a common approach is nucleophilic aromatic substitution (SNAr) using bromine sources (e.g., NBS) under controlled temperatures (0–25°C) in anhydrous solvents like THF or DCM . The difluoromethoxy group may require protection during bromination to avoid side reactions. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry of fluorinating agents (e.g., DAST or Deoxo-Fluor) to enhance yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : NMR to confirm trifluoromethyl and difluoromethoxy groups (distinct chemical shifts at δ −55 to −65 ppm for CF and δ −80 to −85 ppm for OCFH) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] for CHBrFO, expected m/z ≈ 313.95) .
- Elemental analysis : Ensure ≤0.3% deviation from theoretical C/H/F/Br ratios.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and hydrolysis of the difluoromethoxy group .
- Waste disposal : Segregate halogenated waste and neutralize fluorinated byproducts with calcium hydroxide before disposal .
- PPE : Use nitrile gloves, fume hoods, and respiratory protection due to potential pulmonary irritation from volatile fluorinated intermediates .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The trifluoromethyl group increases electrophilicity at the brominated position, facilitating Suzuki-Miyaura couplings. Use Pd(PPh) (2–5 mol%) with boronic acids in degassed toluene/EtOH (3:1) at 80–100°C. Monitor for competing protodeboronation by adding CsCO (2 eq.) to stabilize the boronate intermediate . For Kumada couplings, pre-activate Mg turnings with 1,2-dibromoethane to enhance Grignard reagent formation .
Q. What computational methods are suitable for predicting the biological activity of derivatives of this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., microbial enzymes). The trifluoromethyl group enhances hydrophobic binding, while the difluoromethoxy group may participate in halogen bonding .
- QSAR modeling : Train models using descriptors like logP (calculated ≈ 2.8) and topological polar surface area (TPSA ≈ 30 Å) to predict ADMET properties .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity and temperature effects. Systematically test solubility in:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
